Product packaging for Fmoc-D-Lys(Dde)-OH(Cat. No.:CAS No. 150629-67-7; 333973-51-6)

Fmoc-D-Lys(Dde)-OH

Cat. No.: B2653343
CAS No.: 150629-67-7; 333973-51-6
M. Wt: 532.637
InChI Key: ZPSRBXWVBNVFTO-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Principles of Protecting Group Strategies in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a cornerstone of chemical biology and pharmaceutical research. wikipedia.org Early peptide synthesis was conducted in solution, a laborious process that required the purification of the peptide intermediate after each amino acid addition, often leading to low yields. mdpi.com A revolutionary advance came with the development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield, an innovation that earned him the Nobel Prize in Chemistry in 1984. csic.es In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing. oup.com

A critical element for the success of SPPS is the use of protecting groups. wikipedia.org These are chemical moieties that temporarily block reactive functional groups, such as the α-amino group of an amino acid and any reactive side chains, to prevent unwanted side reactions during peptide bond formation. wikipedia.orgoup.com The evolution of SPPS has been driven by the development of sophisticated protecting group strategies. The two primary strategies that have dominated the field are the Boc/Bzl and the Fmoc/tBu approaches. wikipedia.org

Boc/Bzl Strategy : This earlier method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminus and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. The Boc group is removed at each cycle with trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgcsic.es A key concern with this strategy was the lack of complete orthogonality, as the repeated acid treatments for Boc removal could prematurely cleave some side-chain protecting groups. nih.gov

Fmoc/tBu Strategy : Introduced by Carpino and Han, this strategy offers a more orthogonal approach. nih.gov It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. csic.es The Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent, while the side-chain groups are stable to these conditions. csic.esnih.gov Final cleavage from the resin and removal of side-chain protectors is accomplished with TFA. This orthogonality provides milder deprotection conditions, making it compatible with a wider range of sensitive and modified peptides. nih.gov

The concept of "orthogonality" is central to modern peptide chemistry. It refers to the use of multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. nih.gov This principle allows for the selective deprotection and modification of specific sites on a growing peptide chain, enabling the synthesis of highly complex and functionalized molecules.

The Pivotal Role of Lysine (B10760008) Derivatives in Facilitating Peptide Complexity

Among the proteinogenic amino acids, lysine plays a unique and vital role in the design and synthesis of complex peptides. nih.govnih.gov Its defining feature is a primary amino group (ε-amino) at the terminus of its aliphatic side chain, in addition to the α-amino group common to all amino acids. This side-chain amine is typically protonated at physiological pH, conferring a positive charge that is crucial for protein structure and function, including interactions with nucleic acids. nih.gov

In peptide synthesis, the reactivity of the ε-amino group necessitates protection to prevent it from interfering with peptide bond formation at the N-terminus. More importantly, this side chain provides a versatile handle for introducing molecular complexity. By using a lysine derivative with an orthogonal protecting group on its side chain, chemists can assemble a linear peptide backbone and then selectively deprotect the lysine's ε-amino group to perform further chemical modifications while the peptide remains on the solid support. chempep.comvulcanchem.com

This capability is the foundation for creating a wide array of sophisticated peptide structures, including:

Branched Peptides : Using the lysine side chain as an attachment point to grow a second, distinct peptide chain. chempep.comalfa-chemistry.com

Cyclic Peptides : Forming a lactam bridge by creating an amide bond between the lysine side chain and the C-terminus of the peptide or the side chain of an acidic amino acid (e.g., aspartic or glutamic acid). sigmaaldrich.comsigmaaldrich.com

Labeled Peptides : Attaching reporter molecules such as fluorescent dyes, biotin (B1667282), or radioisotopes for use in diagnostic and imaging applications. chempep.comsigmaaldrich.com

Conjugated Peptides : Linking peptides to other molecules like lipids (to create lipopeptides), carbohydrates (glycopeptides), or polymers such as polyethylene (B3416737) glycol (PEG) to improve their pharmacological properties. chempep.com

The ability to selectively functionalize the lysine side chain has made orthogonally protected lysine derivatives indispensable tools in peptide chemistry. nih.govscispace.com

Historical Context and Development of Fmoc/Dde Orthogonal Protection

To exploit the synthetic potential of the lysine side chain within the popular Fmoc/tBu strategy, a third, mutually orthogonal protecting group was needed. This led to the introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group in the early 1990s by Bycroft and colleagues. sigmaaldrich.com The Dde group and its close relative, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), proved to be ideal partners for Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich-jp.com

The Fmoc/Dde strategy represents a powerful three-dimensional orthogonal system:

The Fmoc group protects the α-amino group and is selectively removed by treatment with a mild base (e.g., 20% piperidine in DMF). alfa-chemistry.comsigmaaldrich.com

The tBu-based groups protect other reactive side chains (e.g., on Asp, Glu, Tyr) and are stable to both piperidine and the Dde removal conditions, but are cleaved by strong acid (TFA). csic.es

The Dde group protects the ε-amino group of lysine and is stable to both piperidine and TFA but is selectively cleaved by treatment with a dilute solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF). sigmaaldrich.comsigmaaldrich.com

This orthogonality allows for a precise sequence of synthetic steps. A peptide chemist can incorporate Fmoc-Lys(Dde)-OH into a growing peptide chain, continue elongation, and then, at any desired step, treat the resin-bound peptide with hydrazine. This selectively unmasks the lysine's ε-amino group for modification (e.g., branching or labeling) without disturbing any other protecting groups or cleaving the peptide from the resin. vulcanchem.comsigmaaldrich.com Since its introduction, the Fmoc/Dde strategy has become a standard and widely used method for preparing branched peptides, cyclic peptides, and various peptide conjugates. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com While highly effective, some studies have noted that the Dde group can occasionally migrate to an unprotected amine under certain conditions, a problem that led to the development of the more robust ivDde group. alfa-chemistry.comsigmaaldrich.com

Stereochemical Considerations: The Significance of D-Amino Acid Derivatives in Peptide Design

The amino acids that constitute proteins in virtually all living organisms are of the L-stereoisomer configuration. jpt.com However, the "unnatural" D-amino acids, which are their non-superimposable mirror images, have become exceptionally valuable tools in medicinal chemistry and peptide design. nih.govbiopharmaspec.com The incorporation of D-amino acids, such as in the title compound Fmoc-D-Lys(Dde)-OH , imparts critical properties to synthetic peptides.

The primary advantage of using D-amino acids is the enhancement of peptide stability. lifetein.com Peptides made from naturally occurring L-amino acids are susceptible to rapid degradation by proteases, the enzymes present in biological systems that break down proteins. biopharmaspec.com These enzymes are stereospecific and primarily recognize L-amino acid residues. By incorporating D-amino acids into a peptide sequence, the resulting peptide becomes resistant to proteolytic degradation, which significantly increases its biological half-life and bioavailability. biopharmaspec.comlifetein.com This is a crucial attribute for the development of peptide-based therapeutics. numberanalytics.com

Beyond stability, the introduction of a D-amino acid alters the peptide's three-dimensional structure. This stereochemical change can influence how the peptide folds and interacts with its biological target, such as a receptor or enzyme. lifetein.com In some cases, this can lead to unique biological activities or increased binding affinity compared to the all-L-amino acid counterpart. lifetein.com Therefore, the use of D-amino acid derivatives like this compound is a deliberate strategic choice in peptide design, aimed at creating novel therapeutics and research tools with improved stability, unique conformations, and tailored biological functions. nih.govnumberanalytics.com

Chemical Compound Data

Table 1: Properties of the Featured Compound

PropertyValueReference
Compound NameN-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine sigmaaldrich.com
AbbreviationThis compound sigmaaldrich.com
CAS Number333973-51-6 sigmaaldrich.com
Molecular FormulaC₃₁H₃₆N₂O₆ sigmaaldrich.com
Molecular Weight532.63 g/mol sigmaaldrich.com
AppearanceWhite to slightly yellow powder sigmaaldrich.com
Melting Point135-145 °C sigmaaldrich.com
Primary ApplicationFmoc solid-phase peptide synthesis sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N2O6 B2653343 Fmoc-D-Lys(Dde)-OH CAS No. 150629-67-7; 333973-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Incorporation of Fmoc D Lys Dde Oh into Peptide Sequences

Methodological Aspects of Fmoc-D-Lys(Dde)-OH Monomer Synthesis

The synthesis of the this compound monomer is a critical precursor to its use in peptide synthesis. While specific proprietary synthesis details can vary, the general methodology follows established principles of amino acid protection chemistry. The process typically involves the selective protection of the α-amino group of D-lysine with the Fmoc group, followed by the introduction of the Dde group onto the ε-amino group.

A common strategy for introducing Dde-type protection involves the reaction of an amine with a β-dicarbonyl compound. For instance, the synthesis of similar Dde-protected building blocks has been achieved through a one-step condensation reaction. This involves reacting an Fmoc-protected amino acid with dimedone in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.org The reaction forms the enamine-based Dde protecting group on the desired amino functionality. This approach ensures the orthogonal nature of the protecting groups, which is fundamental to the utility of this compound in complex peptide synthesis. peptide.comiris-biotech.de

Optimized Coupling Protocols for this compound in SPPS

The successful incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) depends on optimized coupling protocols that ensure high efficiency and minimize side reactions.

The choice of coupling reagents is crucial for activating the carboxylic acid of the incoming this compound, facilitating its reaction with the free N-terminal amine of the resin-bound peptide. Several effective reagent combinations are commonly employed in modern SPPS.

Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for sterically hindered couplings. A typical protocol involves using the amino acid, HATU, and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). rsc.orgrsc.org Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, provide another reliable method for activation. google.com The stoichiometry of these reagents is optimized to drive the reaction to completion, typically using an excess of the amino acid and coupling reagents relative to the resin's functional capacity.

Coupling Reagent SystemBaseCommon SolventsKey CharacteristicsReference
HATUNMM or DIEADMF, NMPHighly efficient, suitable for sterically hindered couplings, rapid reaction times. rsc.org
HBTUDIEADMFEffective and widely used alternative to HATU. rsc.org
DIC / HOBt-DMF, DCMClassic, cost-effective method; HOBt minimizes side reactions and racemization. google.com
PyBOPDIEADMFPhosphonium-based reagent, good for difficult couplings. google.com

The kinetics of the coupling reaction are influenced by the chosen reagents, temperature, and the specific peptide sequence. Standard room temperature couplings can be highly efficient, often reaching completion within 25-120 minutes. rsc.orgrsc.org However, for difficult sequences or when incorporating bulky residues like this compound, steric hindrance can slow the reaction rate. merel.siuni-muenchen.de In such cases, extending the reaction time or employing more advanced techniques is necessary. Microwave-assisted SPPS, for example, dramatically accelerates reaction kinetics, allowing for more efficient coupling and the synthesis of challenging peptides in significantly shorter timeframes. merel.siresearchgate.net

Considerations for Coupling Efficiency and Minimizing Side Reactions in Lysine (B10760008) Incorporation

While this compound is a powerful tool, its use requires careful consideration to maximize coupling efficiency and prevent unwanted side reactions.

The bulky nature of both the Fmoc and Dde protecting groups can lead to steric hindrance, potentially resulting in incomplete or failed coupling reactions, which in turn leads to deletion sequences in the final peptide product. merel.si This is particularly problematic in sterically crowded regions of a peptide. Strategies to overcome this include using highly efficient coupling reagents like HATU, increasing reaction times, or employing microwave energy to provide the necessary activation energy. rsc.orgmerel.si

A specific side reaction associated with the Dde group is its potential for "scrambling." Under certain conditions, particularly during prolonged exposure to the piperidine (B6355638) used for Fmoc deprotection, the Dde group can migrate from the lysine ε-amine to other free amino groups, such as the N-terminus of the peptide. iris-biotech.de While the sterically larger ivDde group is more robust against this migration, careful control of deprotection times is recommended when using Dde. iris-biotech.de Additionally, general SPPS side reactions, such as the deamidation of asparagine or acylation of other residues, should be monitored and can often be minimized by optimizing reaction conditions like temperature and pH. nih.govthermofisher.com

Side ReactionDescriptionMitigation StrategyReference
Incomplete CouplingFailure to form a peptide bond, leading to deletion sequences.Use high-efficiency coupling reagents (e.g., HATU), double coupling, or microwave assistance. merel.siresearchgate.net
Dde ScramblingMigration of the Dde group to other free amines during Fmoc deprotection.Minimize piperidine exposure time; consider using the more stable ivDde protecting group. iris-biotech.de
DeamidationSide chain of Asparagine (Asn) or Glutamine (Gln) can form a cyclic imide, leading to byproducts.Lower reaction temperatures; use protecting groups on Asn/Gln side chains. nih.gov
RacemizationLoss of stereochemical integrity at the α-carbon during activation.Use additives like HOBt or Oxyma; avoid excessive base. google.com

Integration into Automated Peptide Synthesizers and Microwave-Assisted SPPS

The protocols for using this compound are fully compatible with modern automated peptide synthesizers. chempep.comactivotec.com Instruments from various manufacturers can be programmed to perform the repetitive cycles of deprotection, washing, and coupling required for SPPS, incorporating this building block seamlessly into the desired sequence. rsc.orgmerel.si

The application of microwave energy has revolutionized SPPS, and the use of this compound is no exception. Microwave-assisted SPPS (MW-SPPS) significantly enhances the efficiency and speed of peptide synthesis. researchgate.net By applying controlled microwave heating, coupling reactions that might be slow or inefficient at room temperature can be driven to completion in minutes. merel.sigoogle.com This is particularly advantageous for synthesizing long or complex peptides, including branched peptides constructed using the orthogonal nature of this compound. merel.si For example, the synthesis of a complex branched antimicrobial peptide was achieved in under 5 hours with 77% purity using microwave-enhanced SPPS. merel.si

ParameterConventional SPPS (Room Temp)Microwave-Assisted SPPS (MW-SPPS)Reference
Reaction Time Longer (e.g., 30-120 min per coupling)Shorter (e.g., 2-10 min per coupling) rsc.orgmerel.sigoogle.com
Coupling Efficiency Can be low for difficult sequences, may require double coupling.Significantly higher, especially for sterically hindered residues. merel.siresearchgate.net
Purity of Crude Product Variable, may contain more deletion sequences.Generally higher due to fewer side reactions and more complete couplings. merel.si
Application Standard for many peptides.Ideal for long peptides, complex sequences, and branched structures. merel.siresearchgate.net

Selective Deprotection Strategies for the Dde Group on Fmoc D Lys Dde Oh

Chemical Mechanistic Insights into Dde Removal

The removal of the Dde protecting group is typically achieved through a nucleophilic attack on the enone system of the Dde group. researchgate.net The most common reagent used for this purpose is hydrazine (B178648). sigmaaldrich.compeptide.com The reaction mechanism involves the hydrazine attacking the β-carbon of the α,β-unsaturated ketone within the Dde structure. This is followed by an intramolecular cyclization, which results in the formation of a stable, chromophoric indazole derivative and the release of the free amine on the lysine (B10760008) side chain. sigmaaldrich.comsigmaaldrich-jp.com This indazole byproduct is advantageous as it allows for the spectrophotometric monitoring of the deprotection reaction. sigmaaldrich.compeptide.comsigmaaldrich-jp.com

It is important to note that while Dde is stable to the piperidine (B6355638) used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from many resins, the standard hydrazine conditions for Dde removal can also cleave the Fmoc group. sigmaaldrich.compeptide.com This lack of complete orthogonality necessitates a strategic approach, often involving the protection of the N-terminal amine with a Boc group before Dde cleavage. sigmaaldrich.compeptide.com However, alternative deprotection methods have been developed to achieve full orthogonality. sigmaaldrich.comresearchgate.net

Utilization of Hydrazine-Based Reagents for Dde Cleavage

Hydrazine is the most established reagent for the cleavage of the Dde group. sigmaaldrich.combachem.comiris-biotech.desigmaaldrich-jp.com A solution of 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF) is commonly employed for this purpose. sigmaaldrich.comrsc.orgpeptide.com The procedure typically involves treating the peptide-resin with the hydrazine solution for a short period, followed by washing to remove the cleavage products. peptide.compeptide.com

The efficiency of Dde removal can be influenced by both the concentration of hydrazine and the reaction time. While a 2% hydrazine solution is standard, concentrations as high as 10% have been used in cases where Dde removal proves difficult, particularly with the more sterically hindered ivDde group. sigmaaldrich.comsigmaaldrich.com However, higher concentrations of hydrazine (above 2%) can lead to undesirable side reactions, such as peptide cleavage at glycine (B1666218) residues or the conversion of arginine to ornithine. peptide.com

Reaction times are also a critical parameter. A typical protocol involves treating the resin with 2% hydrazine in DMF for short intervals, for example, three treatments of three minutes each. peptide.compeptide.com Optimization studies have shown that increasing the reaction time from 3 to 5 minutes or increasing the number of repetitions can improve the extent of deprotection, although sometimes only nominally. biotage.com In some cases, increasing the hydrazine concentration to 4% has been shown to be more effective for achieving nearly complete removal. biotage.com The optimal conditions can be sequence-dependent and may require empirical determination for a specific peptide. sigmaaldrich.com

Table 1: Optimization of Hydrazine-Based Dde Deprotection

Parameter Condition Observation Reference
Hydrazine Concentration 2% in DMF Standard, effective for many sequences. sigmaaldrich.comrsc.org
>2% Can cause side reactions (e.g., peptide cleavage at Gly). peptide.com
4% in DMF Showed nearly complete ivDde removal in an optimization study. biotage.com
10% in DMF Used for difficult ivDde removal. sigmaaldrich.com
Reaction Time 3 x 3 minutes Common protocol. peptide.compeptide.com
3 x 5 minutes Marginal improvement over 3 x 3 minutes in some cases. biotage.com

| Iterations | 4 x 3 minutes | Nominal improvement over 3 x 3 minutes in some cases. | biotage.com |

This table is interactive. Click on the headers to sort.

The Dde protecting group is chosen for its orthogonality with acid-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net This means that Dde is stable under the acidic conditions required to remove groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). researchgate.net These acid-labile groups are typically cleaved during the final step of peptide synthesis using strong acids like TFA. iris-biotech.deresearchgate.net The hydrazine-based deprotection of Dde does not affect these acid-labile groups, allowing for selective modification of the lysine side chain while the rest of the peptide remains protected. peptide.comrsc.org This compatibility is fundamental to the Fmoc/Dde strategy for synthesizing complex peptides. researchgate.net

Development and Application of Alternative Non-Hydrazine Deprotection Methods (e.g., Hydroxylamine (B1172632)/Imidazole)

To overcome the limitation of hydrazine's ability to also cleave the Fmoc group, alternative non-hydrazine based methods have been developed. sigmaaldrich.comsigmaaldrich-jp.com A notable alternative is the use of a hydroxylamine hydrochloride and imidazole (B134444) mixture in a solvent like N-methyl-2-pyrrolidinone (NMP). sigmaaldrich.comresearchgate.netpeptide.com This reagent system has demonstrated complete orthogonality with the Fmoc group, allowing for selective Dde removal without affecting the N-terminal protection. sigmaaldrich.comresearchgate.netrsc.org

A typical protocol involves treating the resin with a solution of hydroxylamine hydrochloride and imidazole in NMP, sometimes diluted with dichloromethane (B109758) (DCM), for a period of 30 minutes to a few hours. researchgate.netpeptide.com For instance, a solution of 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole in NMP/DCM has been used for 3 hours. researchgate.net This method has been successfully applied in the synthesis of PNA-peptide conjugates and other modified peptides where maintaining the Fmoc group is crucial. researchgate.netresearchgate.net

Table 2: Comparison of Dde Deprotection Reagents

Reagent System Key Features Orthogonality with Fmoc Reference
Hydrazine/DMF Standard method, chromophoric byproduct for monitoring. Partial (can remove Fmoc). sigmaaldrich.comsigmaaldrich-jp.com

| Hydroxylamine/Imidazole/NMP | Fully orthogonal to Fmoc. | Complete. | sigmaaldrich.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Kinetic and Compatibility Studies of Dde Deprotection with Other Protecting Groups

The Dde group's utility stems from its compatibility with a wide range of protecting groups used in SPPS. It is stable to the basic conditions of piperidine used for Fmoc removal and the acidic conditions of TFA used for cleaving acid-labile groups like Boc, tBu, and Pbf. sigmaaldrich.comresearchgate.net However, some incompatibilities and side reactions have been noted.

The Alloc (allyloxycarbonyl) protecting group is not compatible with standard hydrazine deprotection conditions for Dde, as the hydrazine reagent can reduce the double bond of the allyl group. sigmaaldrich.com This side reaction can be suppressed by adding allyl alcohol to the hydrazine solution. sigmaaldrich.comsigmaaldrich.com

A significant issue with the Dde group is its potential for migration. It has been observed to migrate from the ε-amino group of one lysine to an unprotected ε-amino group of another lysine, or from a side chain to a free α-amino group. sigmaaldrich.comresearchgate.net This scrambling can be a concern, especially in the synthesis of long peptides. sigmaaldrich.com The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed to be more robust and less prone to migration, although it can be more difficult to remove. peptide.comsigmaaldrich.comiris-biotech.de

On-Resin Monitoring of Dde Cleavage (e.g., Spectrophotometry)

A key advantage of using hydrazine for Dde deprotection is the ability to monitor the reaction in real-time. sigmaaldrich.compeptide.com The cleavage of the Dde group by hydrazine results in the formation of an indazole derivative, which is a chromophore that absorbs strongly in the UV region, typically around 290-310 nm. sigmaaldrich.comsigmaaldrich-jp.comnottingham.ac.uk

This allows for on-resin monitoring of the deprotection process using spectrophotometry. sigmaaldrich.comsigmaaldrich-jp.com By flowing the hydrazine solution through the resin in a continuous-flow synthesizer and monitoring the absorbance of the eluant, the completion of the reaction can be determined when the absorbance returns to its baseline value. sigmaaldrich.com This ensures that the deprotection is complete before proceeding to the next synthetic step, which is crucial for maximizing the yield of the desired modified peptide. peptide.com

Application of Fmoc D Lys Dde Oh in the Construction of Complex Peptide Architectures

Design and Synthesis of Branched Peptides Using Fmoc-D-Lys(Dde)-OH

The construction of branched peptides, where additional peptide chains are appended to the side chain of an amino acid residue, relies heavily on the use of orthogonally protected amino acids. This compound is particularly well-suited for this purpose due to the distinct removal chemistries of its two protecting groups. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, typically removed by piperidine (B6355638), allowing for the stepwise elongation of the primary peptide backbone. In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group protecting the ε-amine of the D-lysine side chain is stable to these basic conditions but can be selectively cleaved using a dilute solution of hydrazine (B178648) in dimethylformamide (DMF) nih.govsigmaaldrich.com. This orthogonal protection scheme provides a strategic gateway to the synthesis of diverse and complex branched peptide architectures.

Multi-Antigenic Peptide (MAP) Systems

Multi-antigenic peptides (MAPs) are dendritic macromolecules that present multiple copies of an antigenic peptide on a central lysine (B10760008) core. This high density of epitopes can elicit a potent immune response, making MAPs valuable tools in vaccine development and immunological research. The synthesis of MAPs often employs a stepwise approach where a lysine core is built upon a solid support. This compound can be strategically incorporated into this core. Following the assembly of the main peptide chain, the Dde group can be selectively removed to expose the ε-amino group, which then serves as an anchor point for the synthesis of a second, distinct peptide antigen nih.gov. This allows for the creation of heteromeric or di-epitopic MAPs, which can present antigens from different sources within the same molecule nih.gov. The use of Fmoc chemistry in this context is advantageous as it avoids the harsh acidic conditions required in Boc-based synthesis, which can be detrimental to sensitive peptide sequences nih.gov.

FeatureDescriptionReference
Core Structure Typically built on a lysine core to allow for branching. nih.gov
Antigen Presentation Multiple copies of a peptide antigen are attached to the core. nih.gov
This compound Role Enables the synthesis of heteromeric MAPs by providing an orthogonal point for secondary peptide chain attachment. nih.gov
Deprotection Dde group is removed with 2% hydrazine in DMF. nih.govsigmaaldrich.com

Dendrimeric and Hyperbranched Peptide Constructs

Beyond the more defined structure of MAPs, this compound is instrumental in the synthesis of more complex peptide dendrimers and hyperbranched structures. By repeatedly incorporating Fmoc-Lys(Dde)-OH (or its D-enantiomer) and selectively deprotecting the side chain, chemists can generate successive layers of branching, leading to highly complex, globular macromolecules. This stepwise approach allows for precise control over the final structure and composition of the dendrimer. These highly branched peptides have applications in drug delivery, as scaffolds for combinatorial chemistry, and in the development of synthetic proteins nih.govpeptide.com.

Unsymmetrically Branched Peptide Architectures

The ability to introduce a single, precisely located branch point is crucial for the synthesis of unsymmetrically branched peptides, which have shown utility as antimicrobial agents and enzyme inhibitors nih.govspringernature.com. This compound provides the necessary orthogonal protection to achieve this. After incorporation into the peptide chain, the main chain can be fully synthesized. Subsequently, the Dde group is removed with hydrazine, and a second, different peptide sequence is synthesized on the lysine side chain nih.govspringernature.com. Microwave-enhanced solid-phase peptide synthesis (SPPS) has been shown to significantly accelerate the synthesis of these complex structures, overcoming steric hindrance that can arise from the proximity of the growing peptide chains nih.gov.

Branched Peptide ExampleSynthesis Time (Microwave)PurityReference
Lactoferricin-Lactoferrampin Chimera< 5 hours77% nih.gov
Ubiquitin(47-76)-H2B(118-126) Conjugate< 5 hours75% nih.gov
Tetra-branched Antifreeze Peptide Analog< 5 hours71% nih.gov

Facilitation of Peptide Cyclization and Stapling Methodologies

Cyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. The incorporation of this compound into a peptide sequence provides a convenient handle for achieving cyclization through the lysine side chain. The orthogonal Dde protecting group allows for the selective deprotection of the ε-amino group at the desired stage of the synthesis, enabling it to react with another functional group within the peptide to form a cyclic structure researchgate.netrsc.org.

Strategies for On-Resin Cyclization

Performing cyclization while the peptide is still attached to the solid support (on-resin cyclization) offers several advantages, including minimizing intermolecular side reactions due to the pseudo-dilution effect. This compound is a key component in many on-resin cyclization strategies. After the linear peptide has been assembled, the Dde group on the lysine side chain is selectively removed. The now-free ε-amino group can then be reacted with the N-terminal amino group or an activated C-terminal carboxyl group to form a head-to-side-chain or side-chain-to-tail cyclic peptide, respectively sigmaaldrich-jp.com. This approach has been widely used to create a variety of cyclic peptide structures with diverse biological activities nih.gov.

Cyclization StrategyDescriptionKey ReagentReference
Head-to-Side-Chain The N-terminal amine reacts with the deprotected lysine side-chain amine.This compound sigmaaldrich-jp.com
Side-Chain-to-Tail The deprotected lysine side-chain amine reacts with the C-terminal carboxylic acid.This compound sigmaaldrich-jp.com
Side-Chain-to-Side-Chain The deprotected lysine side-chain amine reacts with the side chain of another amino acid (e.g., Asp or Glu).This compound

Tandem In Situ Peptide Cyclization Approaches

A more advanced strategy involves tandem in situ peptide cyclization, where deprotection, cyclization, and cleavage from the resin occur in a single, concerted step. While the direct use of this compound in a tandem cleavage-cyclization reaction is not extensively documented, the principles of its orthogonal chemistry are foundational to such approaches. For example, a reported method describes a tandem in situ cyclization that occurs under highly acidic conditions, involving the formation of an amide bond between a lysine side chain and a succinic acid linker at the peptide's N-terminus nih.gov. This reaction proceeds through a highly reactive succinimide (B58015) intermediate, leading to simultaneous cyclization and cleavage nih.gov. The utility of a selectively deprotectable lysine derivative, a role perfectly filled by this compound in the preceding synthetic steps, is implicit in enabling such a targeted intramolecular reaction. This highlights the potential for this compound to be a critical component in the linear precursor synthesis for these advanced, one-pot cyclization methodologies.

Orthogonal Assembly of Peptide-Protein Conjugates

Peptide-protein conjugates are valuable tools in research and therapeutics, combining the specificity of a peptide with the properties of a larger protein or other molecules like fluorescent dyes, biotin (B1667282), or drug payloads. nih.gov this compound is instrumental in the site-specific assembly of these conjugates. The synthetic strategy involves incorporating this compound into the desired position of the peptide chain during standard Fmoc-based SPPS. lifetein.com

Once the peptide backbone is fully assembled, the resin-bound peptide still possesses the Dde-protected lysine side chain and other acid-labile side-chain protecting groups (like Boc or tBu). lifetein.compeptide.com At this stage, the Dde group can be selectively removed with 2% hydrazine in DMF, exposing a single, reactive primary amine on the lysine side chain. lifetein.com This amine becomes the exclusive point of attachment for the conjugating molecule. This method ensures that the conjugation is highly specific, avoiding random modification of other potentially reactive sites in the peptide. lifetein.com

This strategy has been successfully employed to attach a wide variety of molecules to peptides:

Fluorescent Labels: Dyes like fluorescein (B123965) isothiocyanate (FITC) can be attached to study peptide localization and binding. lifetein.com

Biotin Tags: For use in affinity purification and detection assays. lifetein.com

Drug Payloads: Creating peptide-drug conjugates (PDCs) where the peptide acts as a targeting vector to deliver a cytotoxic agent to specific cells. nbinno.com

Polyethylene (B3416737) Glycol (PEG): PEGylation of peptides can enhance their solubility, stability, and pharmacokinetic profile. nbinno.com

The orthogonality of the Dde group ensures that these complex conjugations can be performed on the solid support before the final cleavage and deprotection of the peptide with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Generation of Peptides with Multiple Defined Modification Sites

The utility of this compound extends to the synthesis of peptides with more than one specific modification, creating multifunctional molecules for advanced applications. nih.gov By combining this compound with other orthogonally protected amino acids, chemists can introduce multiple, chemically distinct modifications at precise locations within a single peptide chain. bachem.com

A notable research example is the synthesis of a dual-functional fluorogenic probe for cancer imaging. rsc.org In this work, the peptide sequence FA-Lys(FITC)-Val-Cit-Lys(DABCYL)-OH was synthesized using Fmoc-Lys(Dde)-OH. The strategy allowed for the selective, orthogonal introduction of three different functional moieties onto the peptide backbone.

Research Example: Synthesis of a Dual-Functional Cancer Imaging Probe rsc.org

ComponentFunctionAttachment Strategy
Folic Acid (FA) Cancer cell targeting moietyCoupled to the N-terminus of the peptide.
FITC (Fluorescein) Fluorescent reporterCoupled to the side chain of one lysine residue after selective Dde group removal.
DABCYL QuencherCoupled to the side chain of a second lysine residue.
Val-Cit LinkerCathepsin B cleavable linker.

In this synthesis, two different lysine derivatives were used. One lysine's side chain was used to attach DABCYL, while an Fmoc-Lys(Dde)-OH was incorporated at another position. After the main peptide chain was assembled, the Dde group was selectively removed with hydrazine, and FITC was subsequently coupled to the exposed amine. rsc.org This precise control, enabled by the orthogonal Dde protecting group, was critical for creating the functional probe.

Furthermore, this compound facilitates the creation of branched or "di-epitopic" peptides, where a second peptide chain is grown from the side chain of a lysine residue within the primary chain. nih.govbachem.com After the synthesis of the main chain, the Dde group is removed, and a new round of peptide synthesis is initiated from the lysine side chain, leading to complex, branched architectures. nih.gov This approach is vital for developing synthetic vaccines, multivalent ligands, and combinatorial peptide libraries. nbinno.com

Site Specific Functionalization and Bioconjugation Methodologies Employing Fmoc D Lys Dde Oh

Post-Synthetic Derivatization Strategies via the ε-Amino Group

The primary application of Fmoc-D-Lys(Dde)-OH in peptide synthesis is to serve as a handle for post-synthetic modifications. Once the peptide chain has been assembled using standard Fmoc/tBu solid-phase peptide synthesis (SPPS), the Dde group can be selectively removed on-resin. sigmaaldrich-jp.com This exposes a single, reactive primary amine at the lysine (B10760008) side chain, which can then be targeted for a variety of chemical modifications. chempep.com

This selective deprotection allows for the introduction of various functionalities, including but not limited to, fluorescent labels, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, and other reporter groups. chempep.com The reaction conditions for Dde removal, typically a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF), are mild enough to leave most other protecting groups and the peptide backbone intact. peptide.comsigmaaldrich-jp.com However, it should be noted that hydrazine can also remove the N-terminal Fmoc group. peptide.com For instances where the N-terminal Fmoc group needs to be preserved, hydroxylamine (B1172632) can be used for Dde removal. peptide.comresearchgate.net

Chemo-Selective Ligation Techniques Initiated from the Dde-Protected Lysine Side Chain

The ε-amino group of lysine, once deprotected from the Dde group, serves as a versatile anchor point for a range of chemo-selective ligation reactions. These bioorthogonal reactions are characterized by their high specificity and ability to proceed under mild, aqueous conditions without interfering with native biological functionalities. springernature.com

Click Chemistry Applications (e.g., CuAAC, SPAAC)

Click chemistry, a class of reactions known for their reliability, high yield, and biocompatibility, is a prominent strategy for modifying peptides via the lysine side chain. springernature.comissuu.com After deprotection of the Dde group, the exposed amine can be readily functionalized with a molecule containing either an azide (B81097) or an alkyne group. This sets the stage for a subsequent click reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by copper(I). iris-biotech.denih.gov The lysine side chain can be acylated with an alkyne-containing carboxylic acid, and the resulting peptide can be "clicked" to an azide-functionalized molecule of interest. issuu.com Conversely, an azide can be introduced onto the lysine side chain for reaction with an alkyne-bearing molecule. iris-biotech.demedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govmdpi.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. iris-biotech.denih.gov The deprotected lysine amine can be modified with a DBCO-containing reagent, enabling catalyst-free conjugation to an azide-tagged molecule. medchemexpress.com

Staudinger Ligation and Related Bioorthogonal Reactions

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond. nih.govnih.gov This reaction occurs between an azide and a specifically engineered phosphine. nih.gov The lysine side chain, after Dde removal, can be converted into an azide, making it a suitable substrate for Staudinger ligation with a phosphine-functionalized probe. mdpi.comnih.gov This method has been employed for various applications, including the labeling of proteins and the synthesis of complex bioconjugates. nih.gov

Other bioorthogonal reactions that can be initiated from the lysine side chain include oxime and hydrazone ligations, which involve the reaction of an aldehyde or ketone with an aminooxy or hydrazine group, respectively. springernature.comrsc.org The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene is another fast and efficient conjugation method that can be utilized. nih.govrsc.org

Integration of Fluorophores, Biotin, and Other Probes at Defined Positions

A significant application of this compound is the site-specific incorporation of various probes for detection, imaging, and affinity purification. chempep.com The ability to deprotect the lysine side chain at a specific position within a peptide sequence allows for the precise placement of these labels.

Commonly incorporated probes include:

Fluorophores: Fluorescent dyes such as Fluorescein (B123965) (FITC), Rhodamine (TAMRA), and Cyanine dyes (Cy3, Cy5) can be attached to the lysine side chain to create fluorescently labeled peptides for use in fluorescence microscopy, flow cytometry, and FRET-based assays. chempep.comntu.edu.sg

Biotin: The high affinity of biotin for streptavidin is exploited for a wide range of applications. Biotinylating a peptide at a specific site via the lysine side chain enables its immobilization on streptavidin-coated surfaces, its detection with streptavidin-enzyme conjugates, and its purification using streptavidin affinity chromatography. sigmaaldrich.comrsc.org

Other Probes: A variety of other probes, such as spin labels for electron paramagnetic resonance (EPR) studies, and quenching moieties like Dabcyl for use in fluorescence-quenched probes, can also be introduced at the lysine side chain. chempep.com

Strategic Incorporation of Carbohydrates and Lipids into Peptide Constructs

The versatility of the this compound building block extends to the synthesis of complex glycopeptides and lipopeptides. These classes of molecules are crucial for studying a wide range of biological processes, from cell-cell recognition to signal transduction. issuu.comnih.gov

Glycosylation: The deprotected lysine side chain can be used as an attachment point for carbohydrates. This can be achieved by coupling an activated carbohydrate derivative to the amine or by using chemo-selective ligation techniques to attach a sugar moiety that has been functionalized with a complementary reactive group. issuu.com

Lipidation: The incorporation of lipids into peptides can significantly alter their properties, influencing their membrane association, self-assembly, and biological activity. nih.gov Fatty acids or other lipidic moieties can be coupled to the lysine side chain after Dde removal, allowing for the synthesis of well-defined lipopeptides. mdpi.comnih.gov This is particularly relevant for creating synthetic vaccines and drug delivery systems. nih.gov

Applications in Scaffold Design for Molecular Recognition and Ligand Presentation

This compound is a valuable tool in the design and synthesis of molecular scaffolds. researchgate.net These are core structures designed to present multiple functional groups in a defined spatial arrangement. researchgate.net By incorporating one or more this compound residues into a peptide sequence, it is possible to create branched or multivalent structures. chempep.comacs.org

After selective deprotection of the Dde group(s), different ligands, binding motifs, or other functional units can be attached to the lysine side chains. acs.org This allows for the construction of scaffolds for a variety of applications, including:

Multivalent Ligand Presentation: Presenting multiple copies of a ligand can lead to enhanced binding affinity and avidity to a target receptor.

Artificial Enzymes and Receptors: By arranging catalytic groups or binding pockets in a specific geometry, it is possible to create synthetic molecules that mimic the function of natural proteins.

Drug Delivery Systems: Scaffolds can be used to carry multiple drug molecules or to combine a targeting ligand with a therapeutic agent. researchgate.net

The use of this compound, in conjunction with other orthogonally protected amino acids, provides a high degree of control over the architecture and functionalization of these molecular scaffolds. researchgate.netacs.org

Comparative Analysis and Methodological Advancements Involving Fmoc D Lys Dde Oh

Comparison with Other Orthogonally Protected Lysine (B10760008) Derivatives

A close relative of the Dde group, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers a higher degree of stability. sigmaaldrich.combeilstein-journals.org

Advantages of Fmoc-Lys(ivDde)-OH:

Enhanced Stability: The ivDde group is sterically more hindered than the Dde group, which provides greater stability and significantly reduces the risk of premature cleavage or migration during the repeated piperidine (B6355638) treatments required for Fmoc group removal in SPPS. peptide.comiris-biotech.de This increased robustness is particularly advantageous in the synthesis of long peptide sequences. sigmaaldrich.com

Reduced Scrambling: The steric bulk of the ivDde group effectively prevents the intramolecular migration that can be a significant issue with the Dde group. iris-biotech.de

Limitations of Fmoc-Lys(ivDde)-OH:

Difficult Removal: The enhanced stability of the ivDde group can also be a drawback, as its removal can be sluggish and sometimes incomplete, especially if the lysine residue is located near the C-terminus or within an aggregated sequence of the peptide. sigmaaldrich.comsigmaaldrich-jp.com

Steric Hindrance: The bulky nature of the ivDde group can occasionally lead to steric hindrance during coupling reactions, potentially lowering yields. chempep.com

Deprotection Conditions: Like Dde, the ivDde group is removed with hydrazine (B178648), which is not compatible with the Fmoc group. sigmaaldrich-jp.comchempep.com This necessitates that the peptide backbone synthesis be complete and the N-terminus protected (e.g., with a Boc group) before ivDde removal. merckmillipore.com

FeatureFmoc-D-Lys(Dde)-OHFmoc-Lys(ivDde)-OH
Side-Chain Protecting Group Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)
Primary Advantage Easier to removeMore stable, less prone to migration
Primary Limitation Prone to migration/scramblingCan be difficult to remove completely
Deprotection Reagent 2% Hydrazine in DMF2% Hydrazine in DMF

Trityl-based protecting groups, such as 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt), offer an acid-labile orthogonal protection strategy. researchgate.net

Comparison with this compound:

Deprotection Chemistry: The most significant difference lies in the deprotection conditions. Mtt and Mmt are removed under mild acidic conditions (e.g., 1% TFA in DCM), whereas Dde requires hydrazinolysis. beilstein-journals.orgiris-biotech.de This makes trityl-based groups incompatible with acid-labile resins but allows for an alternative orthogonal scheme when hydrazine sensitivity is a concern. iris-biotech.de

Orthogonality: Both Dde and trityl-based groups are orthogonal to the standard Fmoc/tBu strategy. The choice between them depends on the specific requirements of the peptide and the other functional groups present. Mmt is more acid-labile than Mtt. researchgate.net

Applications: Fmoc-Lys(Mtt)-OH is extensively used for on-resin cyclization and branching due to the ease of its selective removal without affecting other acid-labile side-chain protecting groups like Boc or Trt when carefully controlled. researchgate.net

The allyloxycarbonyl (Alloc) group is another key player in orthogonal protection strategies, removed under neutral conditions using a palladium catalyst. peptide.comcymitquimica.com

Comparison with this compound:

Deprotection Mechanism: Fmoc-Lys(Alloc)-OH introduces a unique deprotection pathway involving organometallic chemistry (e.g., Pd(PPh₃)₄ and a scavenger like phenylsilane), which is orthogonal to both the base-labile Fmoc deprotection and the acid-labile cleavage from most resins. beilstein-journals.orgpeptide.comtandfonline.com This provides a truly independent axis for deprotection.

Compatibility: The Alloc group's removal conditions are mild and highly specific, avoiding the potential side reactions associated with strong acids or bases. It is compatible with both Fmoc and tBoc methodologies. tandfonline.com

Complexity and Cost: The use of a palladium catalyst can add complexity and cost to the synthesis process, and care must be taken to completely remove the catalyst from the final peptide.

Protecting GroupDeprotection ConditionsOrthogonal ToKey Features
Dde 2% Hydrazine in DMF beilstein-journals.orgFmoc, Boc, Trt, Mtt, AllocHydrazine-labile; prone to migration. nih.gov
ivDde 2% Hydrazine in DMF beilstein-journals.orgFmoc, Boc, Trt, Mtt, AllocMore stable than Dde, but can be difficult to remove. sigmaaldrich.com
Mtt 1% TFA in DCM beilstein-journals.orgresearchgate.netFmoc, Dde, AllocMildly acid-labile; good for on-resin modification.
Alloc Pd(PPh₃)₄ / Scavenger beilstein-journals.orgFmoc, Boc, Dde, Trt, MttRemoved under neutral conditions; requires catalyst. peptide.com

Strategies for Mitigating Challenges in Dde Chemistry within SPPS

While versatile, the use of the Dde group is not without its challenges. Methodological advancements have focused on overcoming these issues to ensure high-fidelity peptide synthesis.

A significant drawback of the Dde group is its propensity to migrate from one amino group to another. researchgate.net This "scrambling" can occur when a free amine, such as the ε-amino group of another lysine, attacks the Dde-protected amine. nih.gov This migration is observed during the piperidine treatment for Fmoc removal and can occur both intra- and intermolecularly on the resin. nih.govresearchgate.net

Mitigation Strategies:

Use of Alternative Bases: To prevent Dde migration, the Fmoc group can be cleaved with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time (e.g., 2% DBU, 3 x 3 minutes) instead of piperidine. nih.govresearchgate.net

Alternative Deprotection Reagents: Using hydroxylamine (B1172632) hydrochloride with imidazole (B134444) in NMP can achieve Dde removal and provides full orthogonality with the Fmoc group, which is not stable to hydrazine. sigmaaldrich.compeptide.com

Switching to More Stable Derivatives: When scrambling is a major concern, switching to the more sterically hindered and stable ivDde protecting group is a common and effective strategy, as it shows a significantly lower tendency for migration. peptide.comiris-biotech.de

The bulky nature of the Dde group, and even more so the ivDde group, can sometimes cause steric hindrance, leading to incomplete coupling reactions, especially when incorporating the protected lysine into a sterically demanding sequence. chempep.com

Mitigation Strategies:

Extended Coupling Times: Simply increasing the reaction time for the coupling step can often improve the yield.

Use of Potent Coupling Reagents: Employing more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can enhance coupling efficiency for sterically hindered residues.

Microwave-Assisted Synthesis: The application of microwave energy during SPPS has been shown to significantly improve coupling yields and reduce reaction times, effectively overcoming steric hindrance issues associated with bulky protecting groups. chempep.com Automated microwave peptide synthesizers can perform efficient deprotection and coupling of orthogonally protected lysines. kohan.com.tw

Strategic Placement: In some cases, introducing a small, flexible spacer amino acid, such as aminohexanoic acid (Ahp), before the this compound can help to alleviate steric hindrance for subsequent modifications on the lysine side chain. researchgate.net

Development of Novel Reagents and Protocols for Enhanced Utility

The utility of this compound in solid-phase peptide synthesis (SPPS) is critically dependent on the selective removal of its side-chain protecting group, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). While the Dde group is lauded for its stability against the piperidine used for N-α-Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage from most resins, initial protocols for its removal presented challenges to full orthogonality. sigmaaldrich.com

The standard and most widely cited method for Dde cleavage is treatment with 2% hydrazine in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comrsc.orgbachem.com While effective, hydrazine can also cleave the N-terminal Fmoc group, limiting its application to post-synthesis modifications or requiring the N-terminus to be protected with a hydrazine-resistant group, such as tert-butyloxycarbonyl (Boc). sigmaaldrich.com This lack of complete orthogonality complicates synthetic strategies.

A significant advancement was the development of protocols using hydroxylamine (NH₂OH). peptide.com Research demonstrated that a solution of hydroxylamine hydrochloride and imidazole in a mixture of N-Methyl-2-pyrrolidone (NMP) and dichloromethane (B109758) (CH₂Cl₂) could efficiently remove the Dde group without affecting the Fmoc group. researchgate.net This established full orthogonality between the Dde and Fmoc protecting groups, enabling more flexible and complex peptide synthesis strategies, such as the on-resin elaboration of the lysine side-chain at any synthesis stage. researchgate.net

Further refinements have addressed a notable side reaction known as Dde migration. researchgate.netsigmaaldrich.com It was observed that during piperidine-mediated Fmoc deprotection, the Dde group could migrate from the ε-amino group of one lysine residue to a newly deprotected α-amino group or the unprotected side-chain of another lysine. researchgate.netsigmaaldrich.com To circumvent this, new variants of the Dde protecting group were developed, such as the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group. sigmaaldrich.com The ivDde group offers greater resistance to piperidine-induced migration and is a more robust alternative, although it can be more difficult to remove than Dde. sigmaaldrich.comchempep.com An alternative protocol to prevent migration involves using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal, which minimizes the conditions that facilitate the migration side reaction. researchgate.netsigmaaldrich.com

These developments have expanded the toolkit available to peptide chemists, allowing for more precise control over the synthesis of intricately modified peptides.

Reagent/ProtocolTarget Group(s)Orthogonality with FmocKey Features & Limitations
2% Hydrazine in DMF Dde, FmocNoStandard method; cleaves both Dde and Fmoc groups. sigmaaldrich.comrsc.org
Hydroxylamine/Imidazole Dde onlyYesEstablishes full orthogonality; allows Dde removal without affecting the Fmoc group. peptide.comresearchgate.net
ivDde Protecting Group Amine ProtectionN/AA modified reagent (Fmoc-D-Lys(ivDde)-OH) that provides higher stability and prevents migration issues seen with Dde. sigmaaldrich.com
DBU (for Fmoc removal) Fmoc onlyN/AA protocol modification for Fmoc deprotection that can prevent Dde migration. researchgate.netsigmaaldrich.com

Implications for High-Throughput Peptide Synthesis and Screening Libraries

The unique characteristics of this compound and its derivatives have profound implications for high-throughput peptide synthesis (HTPS) and the generation of screening libraries. The orthogonal protection scheme, where the Dde group can be removed independently of the Fmoc group and acid-labile side-chain protectors, is the cornerstone of its utility in these fields. sigmaaldrich.comrsc.org

This orthogonality allows the lysine side chain to serve as a specific point for modification or branching, enabling the creation of vast and diverse peptide libraries from a single peptide backbone. peptide.comchempep.com After the primary sequence is synthesized, the Dde group can be selectively removed on-resin, and the exposed ε-amino group can be coupled with various molecules, including fluorescent labels, biotin (B1667282) tags, other amino acids to form branched structures, or small molecule scaffolds. sigmaaldrich.compeptide.comchempep.com This capability is fundamental to generating libraries for screening purposes, such as in drug discovery and epitope mapping. sigmaaldrich.commedchemexpress.com

This compound is instrumental in the synthesis of complex peptide architectures that are frequently used as scaffolds in combinatorial chemistry. These include:

Branched Peptides : Used to create di-epitopic peptides for immunological studies or to develop multivalent ligands. sigmaaldrich.comsigmaaldrich.com

Cyclic Peptides : The lysine side chain can be used as an anchor point for on-resin cyclization, a common strategy to constrain peptide conformation and enhance biological activity and stability. peptide.comnih.gov

Templates for Assembly of Synthetic Proteins (TASP) : These constructs utilize orthogonally protected lysine residues to build complex, protein-like structures. bachem.comsigmaaldrich.com

The development of robust, multi-orthogonal strategies, often incorporating this compound or its analogs, allows for the highly efficient and systematic synthesis of scaffolds. nih.gov For instance, a "tetra-orthogonal" strategy allows for the sequential building of the main peptide chain, installation of side-chain moieties via Dde deprotection, on-resin cyclization, and final modifications to enhance properties like solubility. nih.gov Such controlled, stepwise diversification is ideal for automated HTPS platforms, facilitating the rapid production of libraries containing hundreds or thousands of distinct compounds for biological screening.

Application in High-Throughput SynthesisRole of this compoundResulting Library/Product
Combinatorial Libraries Provides a site for selective, on-resin modification after backbone synthesis. bachem.comsigmaaldrich.comLibraries of peptides with diverse side-chain functionalities for screening.
Branched Peptide Synthesis The ε-amino group acts as a branching point for secondary peptide chains. sigmaaldrich.comchempep.comDi-epitopic peptides, multivalent ligands, and MAP core molecules. sigmaaldrich.com
Cyclic Peptide Scaffolds The side chain is used for on-resin head-to-tail or side-chain-to-tail cyclization. peptide.comnih.govConformationally constrained peptides with enhanced stability and activity.
Multi-Functional Probes Allows sequential attachment of different molecules (e.g., fluorophore and protein). researchgate.netLabeled peptides for use in biological assays and imaging.

Future Perspectives and Emerging Research Directions

Advancements in Automated Orthogonal Peptide Assembly

The compatibility of Fmoc-D-Lys(Dde)-OH with orthogonal protection schemes is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in the context of automation. sigmaaldrich.compeptide.com The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from many resins, yet it can be selectively cleaved using dilute hydrazine (B178648). sigmaaldrich.combachem.comsigmaaldrich.com This orthogonality is pivotal for the automated synthesis of complex, multi-branched peptides. biotage.com

Automated microwave peptide synthesizers, for instance, leverage this chemistry to simplify what would otherwise be a challenging and time-consuming manual process. biotage.com Software features on modern synthesizers can program the selective deprotection of the Dde group and the subsequent automated synthesis of new peptide chains on the lysine (B10760008) side-chain, creating dendritic or branched structures on a single scaffold. biotage.com Research has demonstrated the fully automated synthesis of complex multi-branched peptides on a lysine scaffold using Fmoc-Lys(Dde)-OH, highlighting the efficiency and operational simplicity afforded by this approach. biotage.com This automated capability not only accelerates the production of complex peptides but also reduces material waste and improves reproducibility, which is crucial for both research and industrial applications. biotage.comnih.gov

FeatureDescriptionRelevance to Automation
Orthogonality Dde group is stable to Fmoc deprotection (base) and resin cleavage (acid). sigmaaldrich.comAllows for programmed, selective on-resin modification without manual intervention.
Selective Cleavage Removed by 2% hydrazine in DMF. bachem.comsigmaaldrich.comEnables a distinct chemical step that can be automated within a synthesis cycle.
Monitoring The cleavage by-product can be monitored by UV spectrophotometry. sigmaaldrich.comsigmaaldrich-jp.comProvides a method for real-time reaction monitoring in automated systems.
Application Synthesis of branched peptides, MAPs, and cyclic peptides. bachem.comsigmaaldrich.combiotage.comFacilitates the automated construction of complex architectures previously requiring manual synthesis.

Potential for Integration into Advanced Chemical Biology Tools

The ability to perform site-specific modifications on a peptide chain is fundamental to creating advanced tools for chemical biology. This compound is an indispensable reagent in this field, allowing for the precise installation of probes, labels, or other functional moieties. peptide.com After assembling the main peptide backbone, the Dde group can be removed on-resin, exposing the lysine's side-chain amine for conjugation. rsc.orgresearchgate.net

This strategy has been employed to develop sophisticated molecular probes. For example, researchers have synthesized dual-functionalized probes by coupling this compound, then sequentially deprotecting the N-terminal Fmoc group and the side-chain Dde group to attach different molecules, such as a fluorophore and a chelating agent for imaging. rsc.org This approach is valuable for creating tools used in diagnostics, imaging, and studying protein-protein interactions. rsc.orgchempep.com The selective deprotection of the Dde group allows for the attachment of fluorescent dyes, biotin (B1667282), or PEG chains to a specific site on a peptide. chempep.com Furthermore, this building block has been used to create "helping hand" solubilizing sequences that can be attached to a lysine side chain to improve the handling of aggregation-prone peptides and then cleaved off after synthesis and ligation are complete. nih.gov

Theoretical and Computational Approaches to Peptide Synthesis Design

The synthesis of complex molecules like branched and cyclic peptides increasingly benefits from theoretical and computational design. While this compound is a practical synthetic tool, its application is intertwined with computational approaches that model and predict the behavior of the resulting peptides. The ability to create well-defined dendritic structures using this building block provides a direct route to validating computational models of peptide folding and assembly.

Computational methods can help design the optimal placement of branch points (using this compound) to achieve a desired three-dimensional structure or function, such as in the development of multiple antigenic peptides (MAPs) for vaccine research. sigmaaldrich.combiotage.com By predicting how different peptide branches will interact and fold, researchers can design more effective synthetic vaccines or scaffolds. The precision offered by orthogonal protecting groups like Dde is essential for ensuring that the synthesized molecule matches the computationally designed blueprint. As predictive models become more accurate, their synergy with versatile chemical tools like this compound will accelerate the discovery of novel peptide-based materials and therapeutics.

Innovations in D-Peptide Synthesis Enabled by this compound

Peptides composed of D-amino acids are of significant therapeutic interest because they are resistant to degradation by proteases, which are ubiquitous in biological systems and readily break down natural L-peptides. This proteolytic resistance can lead to a longer in-vivo half-life, a highly desirable property for therapeutic drugs. This compound is a key enabler for the synthesis of complex D-peptides.

By incorporating this building block, chemists can construct D-peptides with the same architectural complexity as their L-peptide counterparts, including branches and other side-chain modifications. A notable example is the chemical synthesis of D-GroES, a co-chaperonin protein. nih.gov This challenging synthesis was made possible by using tools like this compound to introduce solubilizing "helping hands" onto a D-peptide sequence, demonstrating that advanced synthetic strategies can be applied to the D-amino acid world. nih.gov The availability of such building blocks is critical for exploring the "mirror image" of biology and developing novel D-peptide-based inhibitors, diagnostics, and therapeutics that can function effectively in a biological environment without rapid degradation.

Q & A

Q. What is the role of the Dde protecting group in Fmoc-D-Lys(Dde)-OH during peptide synthesis?

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group provides orthogonal protection for the ε-amino group of lysine, enabling selective deprotection under mild hydrazine conditions without affecting the Fmoc (9-fluorenylmethoxycarbonyl) group. This allows sequential synthesis of branched peptides or site-specific modifications .

Q. How does this compound facilitate the synthesis of complex peptide architectures?

The D configuration of lysine introduces stereochemical diversity, enabling the creation of non-natural peptide backbones resistant to enzymatic degradation. The Dde group permits selective functionalization (e.g., conjugation of fluorescent tags or PEG chains) after Fmoc-based solid-phase synthesis .

Q. What precautions are necessary when handling this compound in the laboratory?

Avoid inhalation, skin contact, and exposure to strong oxidizers. Use NIOSH-approved respirators, chemical-resistant gloves, and eye protection. Store at 4°C in a dry, sealed container to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize cleavage conditions for the Dde group to minimize side reactions?

Hydrazine (2–5% v/v in DMF) is typically used for Dde removal. To prevent premature deprotection, maintain reaction times ≤30 minutes and monitor via HPLC. For acid-sensitive peptides, replace hydrazine with milder alternatives like hydroxylamine .

Q. What analytical methods validate the purity and structural integrity of this compound in peptide intermediates?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (≥95% by peak area).
  • Mass Spectrometry (MS) : Confirm molecular weight (MW 532.6 g/mol) via ESI-MS or MALDI-TOF.
  • NMR : Verify stereochemistry and absence of racemization using ¹H/¹³C NMR in DMSO-d₆ .

Q. How do solvent systems influence the coupling efficiency of this compound in solid-phase synthesis?

High coupling efficiency (>98%) is achieved in DMF or NMP with activators like HBTU/HOBt. For sterically hindered residues, switch to DIC/OxymaPure in DCM to reduce aggregation. Monitor by Kaiser test or FT-IR .

Q. What strategies mitigate diketopiperazine (DKP) formation when incorporating this compound into cyclic peptides?

Use pseudo-proline dipeptides or Emoc (ethyloxycarbonyl) protection for adjacent residues. Employ low-temperature (0–4°C) coupling and minimize resin swelling in polar solvents .

Q. How can this compound be utilized in site-specific bioconjugation for drug delivery systems?

After Dde deprotection, the ε-amino group reacts with NHS esters or maleimide-functionalized linkers (e.g., PEG-maleimide). Applications include antibody-drug conjugates (ADCs) and hydrogel-based controlled-release systems .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of this compound: How should researchers reconcile this?

Literature reports varying solubility in DMF (20–50 mg/mL). These discrepancies arise from batch-specific impurities or hydration states. Pre-dissolve the compound in minimal DMSO (<5% v/v) before adding to aqueous buffers .

Q. Conflicting recommendations for Dde group stability under acidic conditions: What experimental evidence resolves this?

While Dde is generally stable to TFA, prolonged exposure (>2 hours) to 95% TFA during resin cleavage can lead to partial deprotection. Use scavengers like triisopropylsilane (TIS) to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.